![molecular formula C8H7F2NO3S B12577789 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol CAS No. 198278-49-8](/img/structure/B12577789.png)
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a sulfanyl-ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 2,3-difluoro-6-nitrophenol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Halides, alkoxides, basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ethan-1-ol derivatives.
Applications De Recherche Scientifique
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoro-nitrophenyl group can participate in various biochemical interactions, while the sulfanyl-ethanol moiety can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of enzymatic activities, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Nitrophenyl)sulfanyl]ethan-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.
2,3-Difluoro-6-nitrophenol: Lacks the ethan-1-ol moiety but shares the difluoro-nitrophenyl group.
Uniqueness
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol is unique due to the presence of both difluoro and nitro groups on the phenyl ring, combined with a sulfanyl-ethanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
198278-49-8 |
|---|---|
Formule moléculaire |
C8H7F2NO3S |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
2-(2,3-difluoro-6-nitrophenyl)sulfanylethanol |
InChI |
InChI=1S/C8H7F2NO3S/c9-5-1-2-6(11(13)14)8(7(5)10)15-4-3-12/h1-2,12H,3-4H2 |
Clé InChI |
BMNHBXHAJWBIBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])SCCO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)
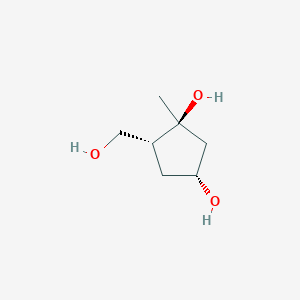
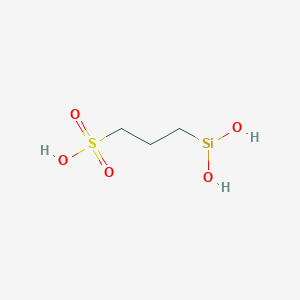
![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
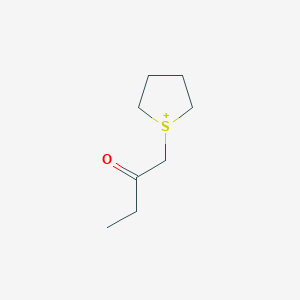
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)
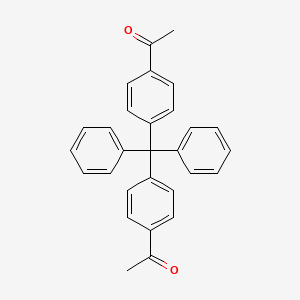
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)
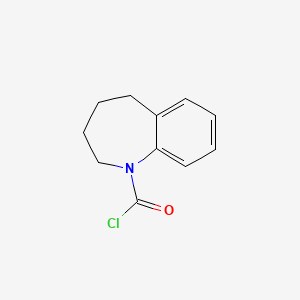
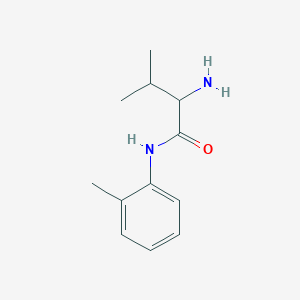
![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
